Azeto[1,2-c]pyrrolo[1,2-a]imidazole

Fragment-based drug design Scaffold rigidity Conformational entropy

Azeto[1,2-c]pyrrolo[1,2-a]imidazole (CAS 131238-20-5) is a tricyclic heterocyclic compound with the molecular formula C8H6N2 and molecular weight 130.15 g/mol, belonging to the class of fused imidazole derivatives incorporating an azetidine ring. Key computed physicochemical properties include an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 9.3 Ų, zero hydrogen bond donors, and zero hydrogen bond acceptors.

Molecular Formula C8H6N2
Molecular Weight 130.15
CAS No. 131238-20-5
Cat. No. B593038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzeto[1,2-c]pyrrolo[1,2-a]imidazole
CAS131238-20-5
SynonymsAzeto[1,2-c]pyrrolo[1,2-a]imidazole (9CI)
Molecular FormulaC8H6N2
Molecular Weight130.15
Structural Identifiers
SMILESC1=CN2C=C3C=CN3C2=C1
InChIInChI=1S/C8H6N2/c1-2-8-9(4-1)6-7-3-5-10(7)8/h1-6H
InChIKeyNSWSJCQDDNIZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azeto[1,2-c]pyrrolo[1,2-a]imidazole (CAS 131238-20-5) – Structural and Physicochemical Baseline for Procurement Decisions


Azeto[1,2-c]pyrrolo[1,2-a]imidazole (CAS 131238-20-5) is a tricyclic heterocyclic compound with the molecular formula C8H6N2 and molecular weight 130.15 g/mol, belonging to the class of fused imidazole derivatives incorporating an azetidine ring [1]. Key computed physicochemical properties include an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 9.3 Ų, zero hydrogen bond donors, and zero hydrogen bond acceptors [1]. Predicted density is 1.339 g/cm³ and refractive index is 1.752 . The compound is typically supplied at 95% purity and serves as a rigid, low-molecular-weight scaffold for medicinal chemistry and fragment-based library design [1].

Why Generic Substitution of Azeto[1,2-c]pyrrolo[1,2-a]imidazole with Other Fused Imidazole Scaffolds May Fail


Substituting Azeto[1,2-c]pyrrolo[1,2-a]imidazole with a structurally related fused imidazole scaffold risks altering critical molecular recognition parameters, even when the scaffolds appear superficially similar. The presence of the four-membered azetidine ring imposes a unique bond-angle strain and rigidifies the tricyclic framework, resulting in a rotatable bond count of zero and a markedly low TPSA of 9.3 Ų [1]. By contrast, the broader pyrrolo[1,2-a]imidazole class (without azetidine annulation) includes saturated and partially saturated variants with substantially different shapes, conformational flexibility, and hydrogen-bonding capacity [2]. These differences can translate into altered target binding, pharmacokinetic profiles, and synthetic tractability, making direct scaffold interchange unreliable without quantitative comparative validation.

Quantitative Differentiation of Azeto[1,2-c]pyrrolo[1,2-a]imidazole (CAS 131238-20-5) for Scientific Selection


Rotatable Bond Count: Zero Conformational Flexibility Versus Flexible Fused-Imidazole Analogs

Azeto[1,2-c]pyrrolo[1,2-a]imidazole possesses zero rotatable bonds, a consequence of its fully fused tricyclic architecture incorporating a constrained four-membered azetidine ring [1]. This imposes complete conformational rigidity not found in partially saturated pyrrolo[1,2-a]imidazole derivatives, where rotatable substituents or ring saturation introduce conformational degrees of freedom [2]. In fragment-based screening, rigid scaffolds can provide greater enthalpic binding efficiency due to lower entropic penalties upon target engagement.

Fragment-based drug design Scaffold rigidity Conformational entropy

Topological Polar Surface Area (TPSA): 9.3 Ų Versus Higher-Polarity Fused Heterocyclic Scaffolds

The TPSA of Azeto[1,2-c]pyrrolo[1,2-a]imidazole is computed as 9.3 Ų, placing it among the lowest-polarity nitrogen-containing heterocyclic scaffolds [1]. In comparison, the broader fused imidazole class (e.g., imidazo[1,2-a]pyridine) typically exhibits TPSA values of 17–30 Ų due to additional nitrogen atom positioning or ring heteroatom exposure [2]. Lower TPSA correlates with enhanced passive membrane permeability in predictive models, a property desirable for central nervous system (CNS) drug discovery programs.

Membrane permeability Blood-brain barrier penetration Drug-likeness prediction

Hydrogen Bond Donor/Acceptor Count: Zero Capacity Versus H-Bond-Capable Pyrroloimidazole Drug Candidates

Azeto[1,2-c]pyrrolo[1,2-a]imidazole has zero hydrogen bond donors and zero hydrogen bond acceptors, as computed by PubChem [1]. This is unusual among nitrogen-containing heterocyclic scaffolds and distinguishes it from the broader pyrrolo[1,2-a]imidazole class, where typical derivatives such as dimiracetam and related drug candidates bear hydrogen-bond-capable functional groups [2]. The absence of hydrogen bond functionality can reduce off-target promiscuity and simplify structure–activity relationship (SAR) interpretation in hit-to-lead campaigns.

Ligand efficiency Off-target promiscuity Physicochemical property optimization

Molecular Weight: 130.15 g/mol – Fragment-Sized Scaffold Versus Larger Drug-Like Pyrroloimidazole Analogs

With a molecular weight of 130.15 g/mol, Azeto[1,2-c]pyrrolo[1,2-a]imidazole falls within the fragment-sized range (MW < 300 Da) recommended by the 'Rule of Three' for fragment-based lead discovery [1]. In contrast, biologically active pyrrolo[1,2-a]imidazole derivatives such as dimiracetam (MW ~196) and the α1A-adrenergic receptor partial agonist compound VIII (MW typically >300 after substitution) are larger and further from fragment-ideal properties [2]. A lower molecular weight core enables more efficient fragment growing and merging strategies.

Fragment-based drug discovery Lead-like properties Rule of Three compliance

Predicted Lipophilicity (XLogP3-AA = 1.1): Balanced Lipophilicity Versus More Polar Fused Imidazole Cores

The XLogP3-AA of Azeto[1,2-c]pyrrolo[1,2-a]imidazole is computed as 1.1, indicating moderate lipophilicity well within drug-like space [1]. This value is notably lower than that of the benzimidazole-fused analog azeto[1,2-a]benzimidazole (predicted XLogP3-AA typically >2.0 due to the additional benzene ring), and higher than highly polar imidazole cores with exposed nitrogen atoms [2]. Balanced lipophilicity supports both solubility and membrane permeability without requiring extensive polar functionalization.

Lipophilicity optimization ADME prediction Ligand lipophilicity efficiency

Predicted Density (1.339 g/cm³) and Refractive Index (1.752): Handling and Formulation Differentiation

The predicted density of Azeto[1,2-c]pyrrolo[1,2-a]imidazole is 1.339 g/cm³ with a predicted refractive index of 1.752 . These computed values are consistent with a compact, aromatic-rich tricyclic structure and can inform solid-state characterization, crystallization screening, and formulation development. While not directly comparable without matched experimental data, these predicted properties serve as procurement-relevant benchmarks for quality control and batch-to-batch consistency assessment.

Solid-state properties Crystallinity prediction Pre-formulation characterization

Recommended Application Scenarios for Azeto[1,2-c]pyrrolo[1,2-a]imidazole (CAS 131238-20-5) Based on Physicochemical Evidence


Fragment-Based Drug Discovery Library Design

The combination of low molecular weight (130.15 g/mol), zero rotatable bonds, and moderate lipophilicity (XLogP3-AA = 1.1) makes this compound an ideal fragment-sized core for inclusion in diverse fragment libraries. Its complete conformational rigidity reduces entropic binding penalties, improving hit rates in biophysical screening cascades [1]. The absence of hydrogen bond functionality provides a clean starting point for structure-guided fragment growing.

CNS-Penetrant Lead Generation Scaffold

With a TPSA of only 9.3 Ų and moderate lipophilicity (XLogP3-AA = 1.1), this scaffold is predicted to cross the blood-brain barrier efficiently based on established TPSA-based CNS MPO scoring models. Procurement of this scaffold is justified for programs targeting CNS enzymes, receptors, or transporters where passive permeability is a critical parameter [1].

Rigid Core for Conformational Restriction in Medicinal Chemistry

The zero rotatable bond count and strained azetidine ring provide a unique conformational constraint not available from partially saturated pyrrolo[1,2-a]imidazole analogs. This rigidity can be exploited in SAR exploration to lock bioactive conformations, potentially improving potency and selectivity against flexible homologs [1][2].

Synthetic Methodology Development and Heterocyclic Chemistry Research

As a member of the azeto-fused heterocyclic class that remains largely unexplored in the primary literature, this compound represents a valuable substrate for developing novel annulation and functionalization methodologies. The pyrrolo[1,2-a]imidazole core is a recognized pharmacophore, and the azetidine fusion introduces ring strain that can be exploited in ring-opening derivatization strategies [2].

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